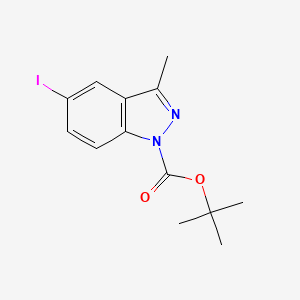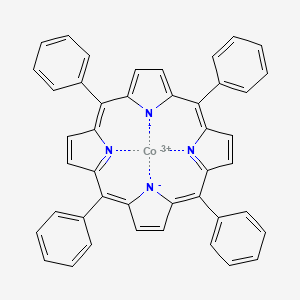
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is a coordination complex where cobalt is centrally coordinated to a tetraphenylporphyrin ligand. This compound is part of the larger family of metalloporphyrins, which are known for their vibrant colors and significant roles in various biological and chemical processes. The tetraphenylporphyrin ligand provides a stable and planar environment for the cobalt ion, making it an interesting subject for research in fields such as catalysis, material science, and bioinorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) typically involves the reaction of tetraphenylporphyrin with a cobalt salt. One common method is to react tetraphenylporphyrin with cobalt(II) acetate in a solvent such as chloroform or dichloromethane under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt(II) to cobalt(III) during the synthesis .
Industrial Production Methods
While specific industrial production methods for (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound .
化学反应分析
Types of Reactions
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the cobalt(III) center is reduced to cobalt(II).
Substitution: Ligand substitution reactions are common, where the axial ligands coordinated to the cobalt center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include phenols and other organic substrates.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used under mild conditions.
Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under ambient conditions.
Major Products Formed
Oxidation: Phenoxyl radicals and other oxidized organic products.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt(III) complexes with different axial ligands
科学研究应用
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking the function of natural metalloenzymes.
Industry: Utilized in the development of sensors and materials for electronic applications.
作用机制
The mechanism by which (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) exerts its effects involves the central cobalt ion and its ability to undergo redox reactions. The cobalt ion can alternate between different oxidation states, facilitating electron transfer processes. This redox flexibility allows the compound to participate in catalytic cycles, where it can oxidize or reduce substrates. The tetraphenylporphyrin ligand stabilizes the cobalt ion and provides a planar structure that facilitates interactions with other molecules .
相似化合物的比较
Similar Compounds
(5,10,15,20-Tetraphenylporphyrinato)iron(III): Similar in structure but contains iron instead of cobalt.
(5,10,15,20-Tetraphenylporphyrinato)manganese(III): Contains manganese and is used in oxidation reactions and as a catalyst in organic synthesis.
(5,10,15,20-Tetraphenylporphyrinato)zinc(II): Contains zinc and is often used in photophysical studies and as a photosensitizer.
Uniqueness
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is unique due to its specific redox properties and the ability of cobalt to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the study of electron transfer processes. Additionally, its potential use in photodynamic therapy sets it apart from other metalloporphyrins .
属性
分子式 |
C44H28CoN4+ |
|---|---|
分子量 |
671.7 g/mol |
IUPAC 名称 |
cobalt(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3 |
InChI 键 |
ZMPKDYPCHTXPCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


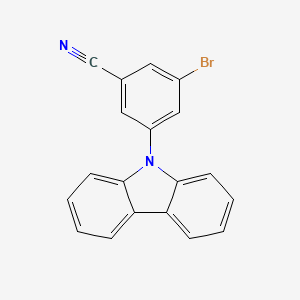
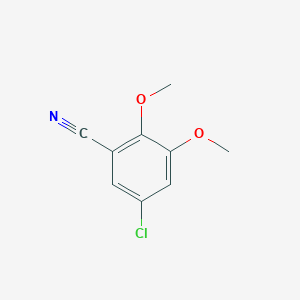
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)

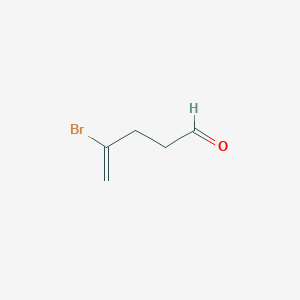
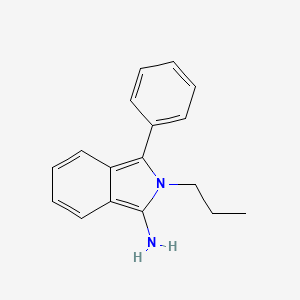
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
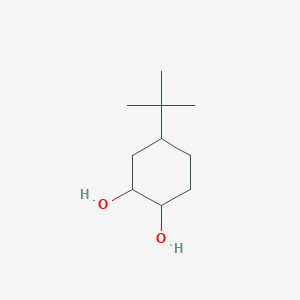

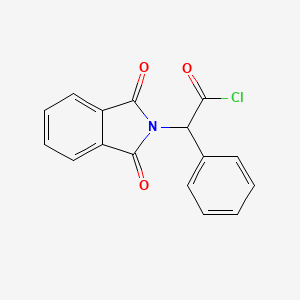
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
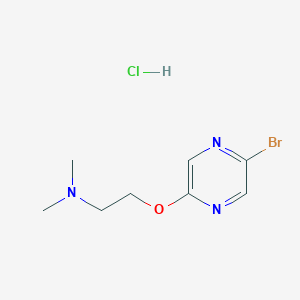
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
